molecular formula C16H17NO4S B13959597 Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate CAS No. 902716-06-7

Methyl 3-[(2,4-dimethylbenzene-1-sulfonyl)amino]benzoate

Katalognummer: B13959597
CAS-Nummer: 902716-06-7
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: RQOGBQITGBTGHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(2,4-dimethylphenylsulfonamido)benzoate is a chemical compound known for its unique structure and properties. It is a derivative of benzoic acid and contains a sulfonamide group, which is known for its applications in various fields, including medicinal chemistry and materials science. The compound’s molecular formula is C16H17NO4S, and it has a molecular weight of 319.38 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,4-dimethylphenylsulfonamido)benzoate typically involves the reaction of 3-aminobenzoic acid with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(2,4-dimethylphenylsulfonamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 3-(2,4-dimethylphenylsulfonamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Utilized in the production of advanced materials and polymers

Wirkmechanismus

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. In the context of its anticancer properties, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-(4-methylphenylsulfonamido)benzoate
  • Methyl 3-(2,4-dichlorophenylsulfonamido)benzoate
  • Methyl 3-(2,4-dimethoxyphenylsulfonamido)benzoate

Uniqueness

Methyl 3-(2,4-dimethylphenylsulfonamido)benzoate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

902716-06-7

Molekularformel

C16H17NO4S

Molekulargewicht

319.4 g/mol

IUPAC-Name

methyl 3-[(2,4-dimethylphenyl)sulfonylamino]benzoate

InChI

InChI=1S/C16H17NO4S/c1-11-7-8-15(12(2)9-11)22(19,20)17-14-6-4-5-13(10-14)16(18)21-3/h4-10,17H,1-3H3

InChI-Schlüssel

RQOGBQITGBTGHI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.